8-Bromo-1-octanethiol
Description
Significance of Bifunctional Alkanethiols in Materials Science
Bifunctional alkanethiols are molecules that possess two distinct functional groups located at opposite ends of an alkyl chain. Their significance in materials science stems from their ability to form highly ordered, self-assembled monolayers (SAMs) on various substrates, most notably metal surfaces like gold. oaepublish.com The discovery that alkanethiols spontaneously adsorb onto gold surfaces to form these organized layers has made them a fundamental tool for surface modification. oaepublish.com
The dual functionality is key:
Anchoring Group: The thiol group acts as a robust anchor, forming a strong, stable bond with the substrate. The interaction between sulfur and gold (Au-S) is particularly stable, facilitating the formation of dense, well-ordered monolayers. vulcanchem.comoaepublish.com
Terminal Functional Group: The second functional group is exposed at the outer surface of the monolayer. This allows for precise control over the interfacial properties of the material. researchgate.net By varying this terminal group, scientists can tailor the surface to be hydrophobic, hydrophilic, or chemically reactive. researchgate.netaimspress.com
This tailored functionality is crucial for a wide range of applications. For instance, SAMs can be designed to resist the non-specific adsorption of proteins, which is vital for developing effective biosensors and biomedical implants. researchgate.net They are also used in microcontact printing and other soft lithography techniques to create patterned surfaces with distinct chemical regions. aimspress.com The ability to create well-defined surfaces at the molecular level makes bifunctional alkanethiols indispensable for studying interactions between synthetic materials and biological systems. researchgate.net
Overview of Research Trajectories for 8-Bromo-1-octanethiol
Research involving this compound primarily leverages its classic bifunctional nature, with the thiol group serving as an anchor and the bromo group as a reactive handle for subsequent chemical transformations. vulcanchem.com
Key research applications include:
Formation of Reactive Self-Assembled Monolayers (SAMs): A primary application is the formation of SAMs on gold surfaces. The thiol end binds to the gold, creating an organized monolayer where the alkyl chains orient themselves away from the surface, exposing the terminal bromine atoms. vulcanchem.com This creates a surface that is primed for further functionalization.
Surface Functionalization: The exposed bromine atom is a versatile reactive site for various nucleophilic substitution and cross-coupling reactions. vulcanchem.com This allows for the covalent attachment of a wide array of other molecules, including biomolecules, polymers, or other organic compounds. This two-step process (SAM formation followed by reaction) enables the construction of complex, highly specific surface architectures for applications in catalysis and biosensing. vulcanchem.com
Nanoparticle Functionalization: this compound is used to coat and stabilize nanoparticles, particularly gold nanoparticles (AuNPs). The thiol group anchors the molecule to the nanoparticle surface, enhancing its stability. The terminal bromine then provides a site for conjugating other molecules, such as those used in targeted drug delivery systems. vulcanchem.com
Advanced Lithography: In the field of nanotechnology, bromine-terminated SAMs, such as those formed from this compound, can serve as negative resists in high-resolution electron-beam lithography. This allows for the fabrication of patterns at the sub-10 nm scale. vulcanchem.com
Table 2: Comparison of this compound with Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Group(s) | Use Case |
|---|---|---|---|---|
| This compound | C₈H₁₇BrS | 225.19 nih.govchemsrc.com | -SH, -Br | Bifunctional surface modification vulcanchem.com |
| 1-Octanethiol (B94742) | C₈H₁₈S | 146.29 vulcanchem.com | -SH | Forms a simple hydrophobic monolayer rsc.org |
| 1-Bromooctane | C₈H₁₇Br | 193.12 vulcanchem.com | -Br | Alkylating agent, lacks surface anchoring group acs.org |
Structure
3D Structure
Properties
CAS No. |
202824-07-5 |
|---|---|
Molecular Formula |
C8H17BrS |
Molecular Weight |
225.19 g/mol |
IUPAC Name |
8-bromooctane-1-thiol |
InChI |
InChI=1S/C8H17BrS/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2 |
InChI Key |
HRJRKWIXCKJRIM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCBr)CCCS |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 8 Bromo 1 Octanethiol
Established Synthetic Routes for 8-Bromo-1-octanethiol
Several synthetic pathways have been established for the preparation of this compound, primarily involving the strategic introduction of the thiol and bromo functionalities onto an eight-carbon chain. These routes can be broadly categorized into the bromination of thiol precursors, nucleophilic substitution reactions on halogenated derivatives, and the utilization of thiosulfate (B1220275) intermediates.
Bromination of 1-Octanethiol (B94742) Precursors
One potential, though less common, approach to this compound involves the direct bromination of a suitable 1-octanethiol precursor. This method requires careful selection of brominating agents and reaction conditions to achieve regioselectivity, targeting the terminal carbon of the alkyl chain while preserving the thiol group, which is susceptible to oxidation. A more viable strategy within this category involves starting with a precursor where the thiol group is protected, followed by bromination and subsequent deprotection.
A more practical and widely employed strategy involves the synthesis from precursors such as 1-octanol (B28484). The synthesis typically begins with the bromination of 1-octanol or its derivatives. For instance, treating 1-octanol with hydrogen bromide or bromine in a suitable solvent like toluene (B28343) or acetone (B3395972) can yield the corresponding bromoalkane. To control the reaction rate and minimize side reactions, these reactions are often conducted at low temperatures, typically between 0°C and 10°C. Current time information in Pasuruan, ID.
Nucleophilic Substitution Reactions with Halogenated Alkyl Derivatives
A highly effective and versatile method for the synthesis of this compound is through nucleophilic substitution on a dihalogenated octane (B31449) derivative, most commonly 1,8-dibromooctane (B1199895). This approach allows for the selective replacement of one of the bromine atoms with a sulfur-containing nucleophile.
The choice of the sulfur nucleophile is critical to the success of this reaction. Common reagents include sodium hydrosulfide (B80085) (NaSH), thiourea (B124793), and potassium thioacetate (B1230152). The reaction with sodium hydrosulfide directly introduces the thiol group. However, this method can be complicated by the formation of the corresponding dialkyl sulfide (B99878) as a significant byproduct due to the reactivity of the initially formed thiol with the starting material.
To circumvent the issue of sulfide byproduct formation, a two-step approach involving thiourea is often employed. In this method, 1,8-dibromooctane is first reacted with thiourea to form a stable S-(8-bromooctyl)isothiouronium salt. This intermediate is then hydrolyzed, typically under basic conditions, to yield the desired this compound. This method is generally preferred as it minimizes the formation of undesired side products.
Another effective nucleophile is potassium thioacetate. The reaction of 1,8-dibromooctane with potassium thioacetate yields S-(8-bromooctyl) ethanethioate. Subsequent hydrolysis of the thioacetate group under acidic or basic conditions liberates the free thiol, providing this compound in good yields.
| Precursor | Sulfur Reagent | Intermediate | Product |
| 1,8-dibromooctane | Sodium Hydrosulfide | N/A | This compound |
| 1,8-dibromooctane | Thiourea | S-(8-bromooctyl)isothiouronium salt | This compound |
| 1,8-dibromooctane | Potassium Thioacetate | S-(8-bromooctyl) ethanethioate | This compound |
Utilization of Thiosulfate in Thiol Precursor Synthesis
The use of sodium thiosulfate in the synthesis of thiols, known as the Bunte salt method, offers a valuable alternative for preparing this compound. This method involves the reaction of a halogenated precursor, such as 1,8-dibromooctane, with sodium thiosulfate to form a sodium S-(8-bromooctyl)thiosulfate, commonly referred to as a Bunte salt.
The Bunte salt is a stable, crystalline solid that can be isolated and purified. The key advantage of this method is the avoidance of odorous and easily oxidized thiol intermediates. The desired this compound is then obtained by the acidic hydrolysis of the Bunte salt. This two-step process provides a reliable route to the target compound with good control over the reaction and often results in high purity of the final product.
| Precursor | Reagent | Intermediate (Bunte Salt) | Product |
| 1,8-dibromooctane | Sodium Thiosulfate | Sodium S-(8-bromooctyl)thiosulfate | This compound |
Reaction Conditions and Yield Optimization in this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants.
In nucleophilic substitution reactions with 1,8-dibromooctane, the choice of solvent plays a significant role. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate the dissolution of the reactants and promote the reaction rate. The temperature is typically controlled to minimize side reactions. For instance, when using sodium hydrosulfide, lower temperatures are preferred to reduce the formation of the sulfide byproduct.
For the thiourea method, the reaction is often carried out in a protic solvent like ethanol (B145695) or a mixture of ethanol and water, which aids in the dissolution of the isothiouronium salt intermediate. The subsequent hydrolysis is typically performed by heating with an aqueous base such as sodium hydroxide.
The acidic hydrolysis of Bunte salts is a critical step, and the concentration of the acid and the reaction temperature must be carefully controlled to ensure complete conversion without causing degradation of the product.
While specific yield data for every synthetic route to this compound is not always readily available in comparative studies, the following table summarizes typical conditions for related transformations, which can be adapted for this specific synthesis.
| Synthetic Route | Precursor | Reagent | Solvent | Temperature (°C) |
| Nucleophilic Substitution | 1,8-dibromooctane | Sodium Hydrosulfide | Ethanol/Water | Room Temperature |
| Nucleophilic Substitution | 1,8-dibromooctane | Thiourea, then NaOH | Ethanol/Water | Reflux |
| Bunte Salt Formation | 1,8-dibromooctane | Sodium Thiosulfate | Ethanol/Water | Reflux |
| Bunte Salt Hydrolysis | S-(8-bromooctyl)thiosulfate | Aqueous Acid (e.g., HCl) | Water | Reflux |
Computational Approaches to Synthetic Route Prediction for this compound
In recent years, computational tools have emerged as powerful aids in the prediction and design of synthetic routes for complex organic molecules. Retrosynthetic analysis, a technique where a target molecule is recursively broken down into simpler, commercially available precursors, has been significantly enhanced by the development of artificial intelligence (AI) and machine learning algorithms. Current time information in Pasuruan, ID.
For a molecule like this compound, computational retrosynthesis programs can analyze its structure and propose several viable synthetic pathways based on vast databases of known chemical reactions. These programs can identify key bond disconnections and suggest suitable reagents and reaction conditions. For example, a computational tool might identify the carbon-sulfur bond and the carbon-bromine bond as key strategic disconnections, leading to precursors such as 1,8-dibromooctane and a sulfur source, or 8-bromo-1-octanol (B1265630) and a thiolation reagent.
These computational models can also aid in optimizing reaction conditions by predicting the effects of different solvents, temperatures, and catalysts on reaction outcomes. By simulating reaction pathways, chemists can virtually screen a multitude of synthetic strategies, saving significant time and resources in the laboratory. While specific computational studies focused solely on the synthesis of this compound are not extensively documented in public literature, the general principles of computational retrosynthesis are directly applicable and are increasingly being used in the planning of syntheses for such bifunctional molecules.
| Computational Tool | Application | Predicted Precursors |
| Retrosynthesis Software | Route Prediction | 1,8-dibromooctane, Sodium Hydrosulfide |
| Retrosynthesis Software | Route Prediction | 8-bromo-1-octanol, Thiourea |
| Reaction Condition Predictor | Optimization | Optimal solvent and temperature for nucleophilic substitution |
Reactivity, Derivatization, and Reaction Mechanisms of 8 Bromo 1 Octanethiol
Dual-Functional Group Reactivity: Thiol and Bromine Centers
8-Bromo-1-octanethiol is a bifunctional organic molecule featuring a thiol (-SH) group at one terminus of its eight-carbon chain and a bromine (-Br) atom at the other. evitachem.com This structure imparts dual reactivity, allowing for orthogonal chemical transformations where each functional group can be addressed independently under specific reaction conditions. The thiol group serves as a soft nucleophile and is well-known for its strong affinity for noble metal surfaces, making it an ideal anchor for the formation of self-assembled monolayers (SAMs). evitachem.com The terminal bromine atom, being a good leaving group, provides a reactive handle for subsequent chemical modifications, such as nucleophilic substitution or cross-coupling reactions. evitachem.com This dual functionality is leveraged in materials science and surface chemistry to construct complex and highly specific surface architectures.
| Functional Group | Chemical Character | Primary Reaction Types | Key Applications |
|---|---|---|---|
| Thiol (-SH) | Nucleophilic, Mildly Acidic | Thiolate Formation, Oxidation (Disulfide Formation), Thiol-Ene Additions | Surface anchoring (e.g., SAMs on gold), Bioconjugation |
| Bromo (-Br) | Electrophilic Carbon Center, Good Leaving Group | Nucleophilic Substitution, Cross-Coupling Reactions | Post-assembly surface functionalization, Polymer synthesis |
The thiol group is the more nucleophilic of the two functional centers and its reactivity is central to many applications of this compound.
Thiols are significantly more acidic than their alcohol counterparts. The sulfur atom, being larger and more polarizable than oxygen, can better stabilize the negative charge of the conjugate base. This increased acidity facilitates the deprotonation of the thiol group by a base to form a thiolate anion (RS⁻). This anion is a potent nucleophile that can participate in a variety of substitution and addition reactions. The generation of the thiolate is a critical first step for initiating many thiol-specific reactions.
The thiol group of this compound can be readily oxidized to form a disulfide bond (-S-S-), linking two molecules together. evitachem.com This reaction can occur under mild oxidative conditions and is a common transformation for thiols. A variety of oxidizing agents can effect this transformation, ranging from simple reagents like oxygen and hydrogen peroxide to more specialized ones. organic-chemistry.orgsigmaaldrich.com The resulting bis(8-bromooctyl) disulfide is a symmetrical molecule where both ends retain the reactive bromine handle for further functionalization.
| Oxidizing Agent | Typical Conditions | Notes |
|---|---|---|
| Oxygen (O₂) | Air, often base-catalyzed | Common, but can be slow and non-specific. |
| Hydrogen Peroxide (H₂O₂) | Aqueous solution | A green and readily available oxidant. sigmaaldrich.com |
| Iodine (I₂) | In the presence of a base (e.g., triethylamine) | A mild and efficient method for disulfide formation. |
| Dimethyl sulfoxide (B87167) (DMSO) | Acid or base catalysis, elevated temperatures | Can serve as both solvent and oxidant. |
| Potassium Permanganate (KMnO₄) | Aqueous solution | A strong oxidant; over-oxidation to sulfonic acids is possible. tcichemicals.com |
The thiol-ene reaction is a powerful and efficient "click" chemistry transformation that involves the addition of a thiol across a carbon-carbon double bond (an alkene or "ene"). This reaction can be initiated either by radicals or by nucleophiles.
Radical-Mediated Thiol-Ene Reaction : This is the most common pathway, typically initiated by light (photoinitiation) or heat in the presence of a radical initiator. The reaction proceeds via a chain mechanism involving the formation of a thiyl radical (RS•), which then adds to the alkene. This process is highly efficient, often proceeds to completion with minimal side products, and is tolerant of a wide range of functional groups.
Nucleophilic Thiol-Ene Reaction (Thio-Michael Addition) : In this variant, a base is used to deprotonate the thiol, forming a nucleophilic thiolate anion. This anion then attacks an electron-deficient alkene, such as an acrylate (B77674) or maleimide, in a conjugate addition reaction. This pathway is particularly useful for reactions with activated alkenes and avoids the need for radical initiators.
Trivalent phosphorus compounds, such as phosphines and phosphites, are well-established reagents for the desulfurization of thiols. nih.govsemanticscholar.org This reaction typically proceeds through a radical mechanism where the phosphorus reagent abstracts the sulfur atom from a thiyl radical. semanticscholar.org The process is driven by the formation of a strong phosphorus-sulfur double bond (P=S). nih.govrsc.org While often requiring stoichiometric amounts of the phosphorus reagent, catalytic methods are also being developed. nih.govrsc.org In an alternative pathway, a system like triphenylphosphine (B44618) (Ph₃P) combined with an iodine source can activate the thiol for desulfurative nucleophilic substitution, allowing the alkyl group to be attacked by a wide range of nucleophiles. cas.cnresearcher.life
The terminal alkyl bromide functionality of this compound provides a versatile electrophilic center for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The bromine atom is an excellent leaving group, making the terminal carbon susceptible to attack by nucleophiles.
This reactivity is frequently exploited after the thiol end has been anchored to a surface. The exposed bromine atoms of the SAM can then be functionalized. Key reactions involving the bromine center include nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. evitachem.com
Nucleophilic Substitution : This is a fundamental reaction where a nucleophile displaces the bromide ion. A prominent example is the thiol-bromo click reaction , an efficient coupling between a thiol (or thiolate) and an alkyl bromide to form a thioether. researchgate.netnih.gov This reaction has been used to synthesize star-shaped polymers and multi-block copolymers with high coupling efficiencies. researchgate.netrsc.org Other nucleophiles can also be employed to introduce diverse functionalities. evitachem.com
| Nucleophile | Product Functional Group | Reaction Name/Type |
|---|---|---|
| Thiolate (R'-S⁻) | Thioether (R-S-R') | Thiol-Bromo Click Reaction researchgate.netnih.gov |
| Azide (B81097) (N₃⁻) | Alkyl Azide (R-N₃) | Azide Substitution |
| Cyanide (CN⁻) | Nitrile (R-CN) | Nitrile Synthesis |
| Amine (R'-NH₂) | Secondary Amine (R-NH-R') | Alkylation of Amines |
| Hydroxide (OH⁻) | Alcohol (R-OH) | Hydrolysis |
Palladium-Catalyzed Cross-Coupling Reactions : The C-Br bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming C-C bonds. evitachem.com While these reactions are most common for aryl and vinyl bromides, methods for coupling unactivated alkyl bromides have been developed. Examples of such reactions include the Suzuki coupling (with organoboron reagents), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes), which would allow for the attachment of a wide variety of organic fragments to the terminus of the alkyl chain. mdpi.com
Bromine-Mediated Reactions
Mechanistic Investigations of this compound Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling the outcomes of surface modifications and other chemical transformations.
The bromine atom of this compound can be removed through a radical-chain reduction, a process that replaces the halogen with a hydrogen atom. A common reagent for this transformation is tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.orglibretexts.org
This reaction proceeds through a chain mechanism consisting of three main stages: initiation, propagation, and termination. libretexts.orglibretexts.org
Mechanism of Radical-Chain Reduction of an Alkyl Bromide
| Stage | Step | Description |
|---|---|---|
| Initiation | 1. | The initiator (e.g., AIBN) undergoes thermal or photochemical decomposition to generate radicals. |
| 2. | The initiator radical abstracts a hydrogen atom from tributyltin hydride to form a tributyltin radical (Bu₃Sn•). libretexts.orglibretexts.org | |
| Propagation | 3. | The tributyltin radical abstracts the bromine atom from the alkyl bromide (e.g., this compound) to form a stable tin-bromine (B14679306) bond and an alkyl radical. libretexts.orglibretexts.org |
| 4. | The alkyl radical abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the reduced alkane and regenerating the tributyltin radical, which can then participate in another cycle. libretexts.orglibretexts.org |
| Termination | 5. | The reaction is terminated when two radicals combine. |
This type of reaction is a powerful tool for the dehalogenation of alkyl halides. libretexts.orglibretexts.orgpharmacy180.com
Thiols, including this compound, can be used in the synthesis and modification of nanoparticles. One important process is ligand-induced etching, where excess thiol can remove atoms from the surface of a nanoparticle, leading to changes in size and shape. Recent studies have shown that this etching process often proceeds through a radical-based mechanism. nih.gov
It has been demonstrated that the presence of oxygen or a radical initiator is necessary for the efficient etching of gold nanoparticles by thiols. nih.gov The proposed mechanism suggests that an oxygen radical initiates the process. nih.gov
Proposed Radical-Based Mechanism for Thiol-Induced Etching of Gold Nanoparticles
| Step | Description |
|---|---|
| 1. Radical Formation | An oxygen radical abstracts a hydrogen atom from a thiol molecule to generate a thiyl radical. |
| 2. Surface Reaction | The thiyl radical attacks a gold-sulfur bond on the nanoparticle surface, leading to the cleavage of this bond and the exposure of a gold atom. |
| 3. Oxidation and Dissolution | The exposed gold atom is then oxidized and can be removed from the nanoparticle surface as a gold-thiolate complex. |
This process can be used to "size-focus" a population of nanoparticles, resulting in a more uniform size distribution.
Proton-coupled electron transfer (PCET) is a fundamental process in which an electron and a proton are transferred together in a single concerted step or in separate, sequential steps. acs.orgmdpi.com In the context of self-assembled monolayers, PCET can play a crucial role in electrochemical reactions occurring at the electrode-solution interface.
While direct studies on PCET in this compound monolayers are not extensively documented, the principles can be inferred from studies on similar systems. For a PCET reaction to occur in a monolayer of this compound, the terminal bromo group would likely need to be converted to a redox-active group that can also participate in proton transfer, such as a hydroquinone (B1673460) or a phenol.
The mechanism of PCET can be either stepwise or concerted: acs.orgmdpi.com
Stepwise (ETPT or PTET): The electron transfer (ET) and proton transfer (PT) occur in separate steps. The order of these steps depends on the specific redox potentials and pKa values of the species involved.
Concerted (EPT): The electron and proton are transferred in a single kinetic step. This pathway often avoids high-energy intermediates that would be formed in a stepwise process. acs.org
The study of PCET in well-defined monolayer systems provides valuable insights into fundamental charge transfer processes that are relevant to a wide range of applications, from biological energy conversion to catalysis. nih.gov
Self Assembled Monolayers Sams Formed from 8 Bromo 1 Octanethiol
Formation and Adsorption Dynamics of 8-Bromo-1-octanethiol SAMs on Metal Substrates
The formation of self-assembled monolayers (SAMs) using this compound is a process driven by the strong affinity of its thiol headgroup for certain metal surfaces, most notably gold. This spontaneous organization leads to a densely packed, ordered molecular layer that provides a versatile platform for surface engineering.
The assembly of this compound on a gold substrate is initiated by the chemisorption of the thiol (-SH) group onto the gold surface. This process involves a strong, covalent-like interaction between sulfur and gold atoms, resulting in the formation of a stable gold-thiolate (Au-S) bond. This initial binding is the anchoring mechanism for the entire monolayer. Following this, the eight-carbon alkyl chains of the molecules align and pack together, driven by van der Waals interactions between adjacent chains. This self-organization process results in a highly ordered, quasi-crystalline monolayer structure across the gold surface. The terminal bromine atoms are consequently exposed at the monolayer-ambient interface, creating a reactive surface ready for further chemical modification.
The quality and structural integrity of this compound SAMs are significantly influenced by the conditions under which they are formed. The choice of solvent and the duration of substrate immersion are critical parameters in achieving a well-ordered and densely packed monolayer.
Ethanol (B145695) is a commonly used solvent for the deposition process. The this compound is typically dissolved in ethanol at a low concentration (e.g., 1 mM), and a clean gold substrate is immersed in this solution. The formation of the monolayer is a dynamic process that occurs over time. While initial adsorption is rapid, achieving a highly ordered, thermodynamically stable monolayer often requires longer immersion times, typically ranging from several hours to 24 hours. During this period, the adsorbed molecules can undergo surface diffusion and reorganization, allowing for the annealing of defects and the formation of large, well-ordered domains. The temperature of the deposition solution can also affect the kinetics of formation and the final structure of the monolayer.
| Parameter | Typical Condition | Rationale |
| Substrate | Gold (Au) | Strong, stable Au-S bond formation. |
| Solvent | Ethanol | Good solubility for alkanethiols, facilitates clean deposition. |
| Concentration | 1 mM | Sufficient for monolayer formation without excessive bulk precipitation. |
| Immersion Time | 12-24 hours | Allows for molecular rearrangement and defect annealing, leading to a highly ordered structure. |
| Temperature | Room Temperature | Provides sufficient thermal energy for molecular mobility without inducing significant disorder. |
This interactive table summarizes typical deposition conditions for forming this compound SAMs.
The structure of an this compound SAM is characterized by a high degree of molecular order. The interplay between the Au-S headgroup interaction and the intermolecular van der Waals forces among the alkyl chains dictates the packing density and molecular orientation. For n-alkanethiols on a Au(111) surface, the molecules typically arrange in a hexagonal lattice. uchicago.edu
The alkyl chains are generally not perpendicular to the surface but are tilted at an angle of approximately 30 degrees from the surface normal. This tilting allows for optimal van der Waals interactions between the chains, leading to a densely packed and stable film. The packing density is high, with intermolecular spacing on the order of angstroms. This dense packing contributes to the barrier properties of the monolayer and the uniform presentation of the terminal bromo groups at the surface.
| Structural Parameter | Typical Value/Description | Significance |
| Lattice Structure | Hexagonal | Represents a close-packed arrangement on the Au(111) surface. |
| Molecular Tilt Angle | ~30° from surface normal | Maximizes van der Waals forces between alkyl chains, enhancing stability. |
| Intermolecular Spacing | ~5.0 Å | Indicates a high packing density. uchicago.edu |
| Surface Coverage | High (approaching a full monolayer) | Ensures a uniform and consistent surface chemistry. |
This interactive table outlines key structural parameters of well-ordered this compound SAMs on gold.
Functionalization Strategies for this compound SAMs
The true utility of this compound SAMs lies in the chemical reactivity of the terminal bromine atom. This functional group serves as a versatile handle for covalently attaching a wide array of molecules to the surface after the initial monolayer has been formed, enabling the tailored design of surface properties.
The bromine atom at the terminus of the assembled chains is an excellent leaving group for nucleophilic substitution reactions. evitachem.com This allows for the direct modification of the SAM surface by introducing molecules with nucleophilic moieties, such as amines, thiols, or azides.
A particularly important transformation is the reaction of the bromo-terminated SAM with sodium azide (B81097) (NaN₃). This reaction efficiently converts the terminal bromide into a terminal azide (-N₃) group. researchgate.net This conversion is a critical step because the azide group is a key participant in one of the most powerful classes of chemical ligation reactions.
The azide-terminated surface, created from the this compound SAM, is perfectly primed for modification via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click" chemistry. nih.gov Click reactions are known for their high efficiency, specificity, and tolerance of a wide range of functional groups and reaction conditions. nih.gov
In this approach, an alkyne-containing molecule of interest (e.g., a peptide, a drug molecule, or a fluorescent dye) is reacted with the azide-terminated SAM in the presence of a copper(I) catalyst. nih.gov The reaction results in the formation of a stable triazole ring, which covalently links the target ligand to the monolayer surface. researchgate.net This method is highly efficient and proceeds rapidly under mild conditions, making it an ideal strategy for immobilizing complex biomolecules while preserving their function. nih.gov The ability to control the surface density of ligands by co-assembling the initial this compound with a non-reactive thiol further enhances the utility of this approach for creating precisely defined functional surfaces. nih.gov
| Step | Reaction/Process | Reagents/Conditions | Resulting Surface Functionality |
| 1. SAM Formation | Self-assembly of this compound on gold. | Ethanolic solution of this compound. | -Br |
| 2. Azide Conversion | Nucleophilic substitution of the terminal bromine. | Sodium azide (NaN₃). | -N₃ |
| 3. Ligand Grafting (Click Reaction) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). | Alkyne-modified ligand, Cu(I) catalyst. | Triazole-linked ligand. |
This interactive table details the sequential steps for functionalizing a surface using this compound and click chemistry.
Post-Assembly Chemical Modifications via Bromine Reactivity.
Integration of Biomolecules
The terminal bromine of this compound self-assembled monolayers (SAMs) provides a chemically active site for the covalent immobilization of biomolecules. This functional group is susceptible to nucleophilic substitution reactions, enabling the attachment of a wide range of biological entities, including peptides and proteins. The immobilization process typically involves the reaction of a nucleophilic group on the biomolecule, such as an amine or a thiol, with the carbon-bromine bond at the SAM surface.
Research has demonstrated the potential of surfaces with chemically immobilized antimicrobial peptides in applications like biosensors and antimicrobial coatings. While specific studies focusing on this compound are limited, the principles of covalent immobilization are well-established. For instance, antimicrobial peptides have been successfully immobilized on polymer surfaces and other self-assembled monolayers. Spectroscopic methods have been employed to probe the structure of these immobilized peptides, correlating their conformation to their antimicrobial activity. It has been observed that the stability of the underlying substrate is crucial, as degradation of the SAM can affect the long-term efficacy of the immobilized biomolecule.
The immobilization of proteins onto SAMs can also be achieved through physical interactions, such as hydrophobic and electrostatic forces, particularly at the isoelectric point of the protein. However, covalent binding offers a more robust and stable attachment. For example, aldehyde-terminated SAMs have been shown to effectively immobilize proteins through the formation of a covalent bond with amine groups present in the protein structure. This covalent linkage ensures the stability and bioactivity of the immobilized proteins. The ability to control the orientation and surface density of immobilized biomolecules is a key advantage of using reactive SAMs like those formed from this compound.
Mixed Self-Assembled Monolayers with this compound Analogues
Mixed self-assembled monolayers (SAMs) incorporating this compound and its analogues offer a powerful method for tailoring the chemical and physical properties of surfaces. By co-adsorbing this compound with other alkanethiols possessing different terminal functionalities (e.g., hydroxyl, methyl), it is possible to control surface wettability, protein adsorption, and cellular adhesion. The composition of the mixed SAM on the surface is influenced by the concentration of the respective thiols in the deposition solution, as well as their chain lengths and intermolecular interactions.
The characterization of these mixed monolayers is crucial for understanding their structure and function. Techniques such as X-ray photoelectron spectroscopy (XPS) and contact angle goniometry are commonly used to determine the chemical composition and wettability of the surface, respectively. For instance, studies on mixed alkanethiol SAMs have shown that these surfaces can provide spatially homogeneous and reproducible characteristics, which is beneficial for applications such as microarrays.
The formation of mixed SAMs allows for the dilution of the reactive bromo-terminated sites, which can be advantageous in controlling the density of immobilized biomolecules. This control over surface chemistry is critical for optimizing the performance of biosensors and other biomedical devices. Research on mixed SAMs has shown that the resulting surface properties, such as protein repellency, can be finely tuned by adjusting the ratio of the different thiol components.
| Thiol Component 1 | Thiol Component 2 | Resulting Surface Property | Characterization Techniques |
| This compound | 11-Mercapto-1-undecanol | Controlled wettability and reactive sites | Contact Angle, XPS |
| This compound | 1-Dodecanethiol | Tunable hydrophobicity | Contact Angle, Ellipsometry |
| This compound | Thiolated Poly(ethylene glycol) | Reduced non-specific protein adsorption | SPR, AFM |
Interfacial Properties and Stability of this compound-Based SAMs
The performance and reliability of devices and applications utilizing this compound SAMs are intrinsically linked to the interfacial properties and stability of these monolayers.
Thermal Stability Considerations
The thermal stability of alkanethiol SAMs on gold has been investigated using techniques such as thermal desorption spectroscopy (TDS). These studies reveal that the desorption of alkanethiolates from the gold surface occurs at elevated temperatures. The desorption process can involve the cleavage of the Au-S bond or the C-S bond. Generally, longer-chain alkanethiols form more thermally stable SAMs due to stronger van der Waals interactions between the alkyl chains.
Applications of 8 Bromo 1 Octanethiol in Advanced Materials and Nanoscience
Integration into Nanoparticle Systems
The ability of 8-Bromo-1-octanethiol to form stable, well-ordered self-assembled monolayers (SAMs) on the surface of nanoparticles is fundamental to its use in this domain. It acts as a crucial component in stabilizing nanoparticle colloids and precisely controlling their surface chemistry.
Ligand Stabilization of Metal Nanoparticles (Gold, Platinum, Silver)
One of the primary challenges in working with nanoparticles is preventing their aggregation in solution, which leads to a loss of their unique nanoscale properties. This compound serves as an effective stabilizing agent, or ligand, for a variety of metal nanoparticles, including those made of gold, platinum, and silver. nih.gov
The stabilization mechanism relies on the strong covalent interaction between the sulfur atom of the thiol group and the metal atoms on the nanoparticle surface. nih.gov This bond anchors the this compound molecules to the nanoparticle, forming a dense, protective organic shell. This shell provides colloidal stability through steric hindrance, creating a physical barrier that prevents the metallic cores from coming into direct contact and fusing. Thiol-based ligands have been demonstrated to be effective in stabilizing platinum nanoparticles, where the coordination of the thiol to the particle surface is a key factor. rsc.orgresearchgate.net Similarly, various organic ligands are employed to functionalize and stabilize silver nanoparticles for diverse applications. nih.govmdpi.com The principles of using sulfur-containing molecules as capping agents are well-established for gold nanoparticles as well, ensuring their stability in solution. nih.gov
Control of Nanoparticle Surface Properties through this compound Ligands
Beyond providing simple stability, the true utility of this compound lies in its ability to impart tunable functionality to nanoparticle surfaces. mdpi.com While the thiol end is bound to the metal core, the alkyl chains orient away from the surface, exposing the terminal bromine atoms. This creates a nanoparticle coated with a reactive chemical "handle."
The surface properties of nanoparticles are critical as they dictate the interactions between the nanoparticles themselves and with their biological or chemical environment. frontiersin.org The exposed bromo-functionalized surface allows for a wide range of secondary chemical reactions, such as nucleophilic substitutions. This enables the covalent attachment of other molecules, including polymers, fluorescent dyes, or biomolecules, to the nanoparticle surface. This post-synthesis modification is a powerful strategy for tailoring the nanoparticle's solubility, biocompatibility, and targeting specificity for advanced applications in fields like biosensing and drug delivery. frontiersin.org
Role in Ligand Exchange Processes on Nanoclusters
Ligand exchange is a versatile post-synthesis modification technique used to alter the surface properties of atomically precise nanoclusters without changing the metallic core. rsc.orgnih.gov In this process, ligands in a solution can replace the original ligands on a nanocluster's surface. This compound can participate in these reactions in two ways: it can be introduced onto a nanocluster surface to replace existing ligands, or it can be part of an initial ligand shell that is subsequently replaced by other functional thiols.
This process is crucial for introducing new functionalities to nanoclusters. rsc.orgresearchgate.net For instance, a nanocluster initially stabilized with a simple, non-reactive thiol could undergo ligand exchange with this compound to create a reactive surface for further functionalization. The ligand exchange process on gold nanoclusters is known to be influenced by the flexible gold-sulfur interface and generally proceeds through an associative, SN2-like mechanism. rsc.org This technique has been successfully applied to nanoclusters immobilized on solid supports, proving the feasibility of engineering the ligand shell even after the cluster has been integrated into a device or material. rsc.org
| Nanoparticle System | Role of this compound | Resulting Property/Capability |
|---|---|---|
| Gold, Platinum, Silver Nanoparticles | Stabilizing Ligand | Provides colloidal stability, preventing aggregation through steric hindrance. |
| Functional Nanoparticles | Surface Property Control | Creates a reactive surface via exposed bromine atoms, allowing for covalent attachment of other molecules. |
| Metal Nanoclusters (e.g., Gold) | Ligand Exchange Participant | Enables post-synthesis modification of nanocluster surfaces to introduce new chemical functionalities. nih.gov |
Engineered Surfaces and Coatings
The same principles of self-assembly that make this compound useful for nanoparticles also apply to its use on macroscopic flat surfaces. By forming SAMs on substrates like gold-coated silicon wafers or stainless steel, it is possible to precisely engineer surface properties for specific technological applications. murraystate.edu
Surface Energy and Wettability Modification
When this compound molecules assemble on a gold surface, they form a highly ordered, quasi-crystalline monolayer. This process fundamentally alters the interface between the substrate and its environment. The original high-energy, hydrophilic gold surface is replaced by a new surface terminated by bromine atoms.
This new surface has distinct surface energy and wettability characteristics. The wettability of a surface, often quantified by measuring the contact angle of a water droplet, is dictated by its chemical composition and topography. A surface covered with the bromo-terminated alkyl chains of the this compound SAM exhibits different wetting behavior compared to a surface coated with a simple methyl-terminated alkanethiol (like 1-dodecanethiol) or a hydroxyl-terminated thiol (like 3-mercapto-1-propanol). This ability to precisely control surface energy is critical for applications in microfluidics, anti-fouling coatings, and biosensor development.
| Substrate | Surface Modification | Primary Effect | Potential Application |
|---|---|---|---|
| Gold (Au) | Self-Assembled Monolayer (SAM) of this compound | Alters surface energy and wettability. | Microfluidics, Biosensors |
| Stainless Steel | SAM formation | Creates an ordered film to modify surface properties. murraystate.edu | Anti-biofouling medical implants. murraystate.edu |
Fabrication of Nanostructured Materials
The reactive nature of the bromine-terminated SAMs makes them ideal platforms for the bottom-up fabrication of more complex, nanostructured materials. The monolayer serves as a molecular template where the bromine atoms act as anchor points for subsequent chemical reactions.
This strategy allows for the construction of layered or patterned materials with nanoscale precision. For example, surface-initiated polymerization can be triggered from the bromine sites to grow polymer brushes directly from the surface. Alternatively, other nanoparticles or biomolecules can be covalently attached to the SAM, creating hybrid materials with combined functionalities. This approach is a cornerstone of molecular manufacturing, enabling the creation of advanced materials for electronics, catalysis, and sensing applications. mdpi.com
Advanced Interfacial Engineering for Organic Electronics.
The performance and stability of organic electronic devices, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs), are critically dependent on the properties of the interfaces between different material layers. This compound plays a crucial role in advanced interfacial engineering by enabling the formation of functionalized self-assembled monolayers (SAMs) that can precisely control these interfacial properties.
The primary strategy involves the formation of a SAM of this compound on a conductive electrode, typically gold. This initial monolayer serves as a platform for subsequent chemical modifications. The terminal bromine atoms of the SAM provide reactive sites for grafting additional molecular or polymeric layers through techniques like surface-initiated polymerization. This approach allows for the creation of well-defined, ultrathin functional layers that can:
Tune Work Function: The dipole moment of the SAM can alter the work function of the electrode, facilitating more efficient charge injection or extraction, which is a critical factor in optimizing the performance of OLEDs and OPVs.
Control Surface Energy: The surface energy of the SAM-modified electrode can be tailored to improve the wetting and morphology of the subsequently deposited organic semiconductor layer, leading to enhanced charge carrier mobility in OFETs.
Passivate Surface Traps: The dense and ordered nature of the SAM can passivate surface defects on the dielectric or electrode, reducing charge carrier trapping and improving the operational stability of the device.
Promote Molecular Ordering: The engineered interface can induce a more ordered growth of the overlying organic semiconductor film, which is beneficial for achieving high charge carrier mobility.
A key technique enabled by this compound and similar bromo-functionalized alkanethiols is surface-initiated atom transfer radical polymerization (SI-ATRP) . In this process, the bromo-terminated SAM acts as an initiator layer for the controlled growth of polymer brushes from the surface. This allows for the creation of thick, covalently bound polymer films with well-controlled thickness and composition, which can serve as dielectric layers, charge transport layers, or passivation layers in organic electronic devices.
Table 1: Impact of Interfacial Modification on Organic Electronic Device Performance
| Device Type | Interfacial Layer | Function of this compound Derived Layer | Performance Enhancement |
| OFET | Polymer brush grafted from SAM | Gate dielectric, passivation of semiconductor-dielectric interface | Increased charge carrier mobility, lower threshold voltage, improved operational stability |
| OLED | Functionalized SAM on anode | Improved hole injection efficiency, enhanced device lifetime | Lower turn-on voltage, increased luminance efficiency |
| OPV | Modified SAM on electrode | Reduced interfacial recombination, improved charge extraction | Increased power conversion efficiency, enhanced fill factor |
Biosensing and Bio-Interfacing Applications.
The ability to create well-defined and functional surfaces is paramount in the development of high-performance biosensors. This compound serves as a fundamental building block for the fabrication of such surfaces, particularly in the realm of electrochemical biosensors.
Role in Impedance-Based Biosensors.
Electrochemical impedance spectroscopy (EIS) is a powerful technique for label-free biosensing that measures the change in impedance at the electrode-electrolyte interface upon the binding of a target analyte to a biorecognition molecule. The performance of an impedance-based biosensor is highly dependent on the quality of the immobilized bioreceptor layer and the ability to minimize non-specific binding.
This compound is instrumental in the construction of the sensing interface. A SAM of this compound is first formed on a gold electrode. The terminal bromine atoms are then used to covalently attach biorecognition molecules, such as antibodies, enzymes, or nucleic acids. This covalent immobilization provides a stable and oriented attachment of the bioreceptors, which is crucial for maintaining their biological activity and ensuring reproducible sensor performance.
The resulting functionalized monolayer serves multiple purposes:
Stable Bioreceptor Immobilization: The covalent bond formed with the bioreceptor is much stronger than physical adsorption, leading to a more robust and reusable sensor surface.
Control of Surface Density: The density of the immobilized bioreceptors can be controlled by using mixed SAMs, where this compound is co-adsorbed with a non-reactive thiol, such as 1-octanethiol (B94742). This allows for the optimization of the sensor's sensitivity and dynamic range.
Reduction of Non-Specific Binding: The well-ordered and densely packed nature of the SAM helps to prevent the non-specific adsorption of interfering molecules from the sample matrix, thereby improving the selectivity of the biosensor.
Upon binding of the target analyte to the immobilized bioreceptor, the local dielectric properties and/or the charge transfer resistance at the electrode surface are altered, leading to a measurable change in the impedance spectrum.
Biomolecule Immobilization Strategies on Functionalized Surfaces.
The terminal bromine of the this compound SAM is a versatile chemical handle that allows for a variety of biomolecule immobilization strategies. The most common approach is through nucleophilic substitution reactions, where a nucleophilic group on the biomolecule displaces the bromide ion.
Common Immobilization Chemistries:
Amine Coupling: Primary amines, which are abundant in proteins (e.g., lysine residues), can react with the bromo-terminated SAM to form a stable secondary amine linkage. This is a widely used method for immobilizing antibodies and enzymes.
Thiol Coupling: Thiol groups present in cysteine residues of proteins or in thiol-modified DNA can also be used for immobilization, forming a thioether bond.
Click Chemistry: The bromo group can be converted to an azide (B81097) group, which can then be used in highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to immobilize alkyne-modified biomolecules.
Table 2: Comparison of Biomolecule Immobilization Strategies using this compound SAMs
| Immobilization Strategy | Reactive Group on Biomolecule | Resulting Linkage | Advantages |
| Nucleophilic Substitution | Amine (-NH2) | Secondary Amine | Simple, utilizes naturally occurring functional groups in proteins. |
| Nucleophilic Substitution | Thiol (-SH) | Thioether | Site-specific immobilization possible with engineered cysteine residues. |
| Click Chemistry (via Azide) | Alkyne | Triazole | High efficiency, high specificity, bio-orthogonal. |
Chemodegradable Surfactant Systems.
While not a primary application, the chemical structure of this compound lends itself to the conceptual design of chemodegradable or "cleavable" surfactants. These are amphiphilic molecules that can be broken down into non-surface-active components under specific chemical stimuli, allowing for the controlled destabilization of emulsions or foams.
The synthesis of a chemodegradable surfactant based on this compound would involve a multi-step process. First, the thiol group would be protected. Then, the bromo-group would be reacted with a hydrophilic head group through a linkage that is susceptible to chemical cleavage. For instance, the bromo-group could be converted to an alcohol, which could then be esterified with a charged or polar head group. This ester linkage could then be cleaved under acidic or basic conditions. Finally, the protecting group on the thiol would be removed.
The resulting molecule would have a hydrophobic tail (the octyl chain) and a hydrophilic head group connected by a cleavable linker. Upon application of the chemical trigger (e.g., a change in pH), the surfactant molecule would break apart, losing its amphiphilic character and its ability to stabilize interfaces.
While the direct use of this compound in commercially available chemodegradable surfactant systems is not widely documented in mainstream literature, its bifunctional nature provides a clear synthetic pathway for the laboratory-scale development of such stimuli-responsive materials for specialized applications.
Advanced Characterization and Spectroscopic Analysis of 8 Bromo 1 Octanethiol and Its Assemblies
Surface-Sensitive Spectroscopic Techniques
When 8-bromo-1-octanethiol is assembled into monolayers on surfaces, specialized techniques are required to probe the properties of this ultrathin organic film. These methods are highly sensitive to the surface and provide information distinct from bulk analysis.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique used to determine the elemental composition and chemical bonding states within the top few nanometers of a material. For an this compound self-assembled monolayer, XPS provides critical information regarding the monolayer's integrity, chemical structure, and bonding to the substrate. bohrium.com
High-resolution XPS spectra would exhibit characteristic core-level photoemission peaks for each element present: Carbon (C 1s), Sulfur (S 2p), Bromine (Br 3d), and the substrate material (e.g., Au 4f for gold substrates).
Sulfur (S 2p): The S 2p peak is particularly informative for confirming the formation of a covalent bond between the thiol headgroup and a noble metal substrate like gold. The spectrum typically shows a doublet (S 2p3/2 and S 2p1/2). For a chemisorbed thiolate, the S 2p3/2 peak is expected at a binding energy of approximately 162 eV, which is lower than the value for a free thiol (around 164 eV). scispace.com This shift indicates the formation of a gold-thiolate bond.
Bromine (Br 3d): The presence and chemical state of the terminal bromine atom are confirmed by the Br 3d peak, which is expected to appear around 70-71 eV. The integrity of this peak can indicate the stability of the terminal functional group during the self-assembly process and its potential for subsequent chemical modifications.
Carbon (C 1s): The C 1s spectrum provides information about the alkyl chain. A primary peak around 285 eV is characteristic of the C-C and C-H bonds within the octyl backbone. Smaller, chemically shifted components at higher binding energies would correspond to the carbon atom bonded to the sulfur (C-S) and the carbon atom bonded to the bromine (C-Br), reflecting the influence of these more electronegative elements.
Analysis of the relative peak intensities allows for the quantification of the surface elemental composition, confirming the stoichiometry of the monolayer.
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
| Sulfur | S 2p3/2 | ~162.0 | Confirmation of gold-thiolate bond formation (chemisorption). scispace.com |
| Bromine | Br 3d5/2 | ~70.5 | Presence and integrity of the terminal bromine functional group. |
| Carbon | C 1s | ~285.0 (C-C, C-H) | Integrity of the alkyl backbone; chemical shifts indicate C-S and C-Br bonds. |
| Gold | Au 4f7/2 | ~84.0 | Reference for binding energy calibration and substrate signal attenuation analysis. |
Ultraviolet Photoelectron Spectroscopy (UPS) and Metastable Atom Electron Spectroscopy (MAES)
Ultraviolet Photoelectron Spectroscopy (UPS) and Metastable Atom Electron Spectroscopy (MAES) are complementary techniques that probe the valence electronic states of the monolayer.
UPS: This technique uses low-energy ultraviolet photons to ionize the sample, providing information about the density of occupied states in the valence region. For an this compound SAM, UPS is used to determine key electronic properties such as the work function of the modified surface and the ionization potential of the monolayer. The formation of the SAM induces a change in the substrate's work function due to the creation of an interface dipole. The direction and magnitude of this dipole depend on the molecular structure and orientation. The resulting spectrum shows features corresponding to the molecular orbitals of the alkyl chain and the terminal bromine group. researchgate.net
MAES: MAES is extremely surface-sensitive, as it probes only the outermost atomic layer. It uses a beam of metastable helium atoms (He*) which de-excite upon collision with the surface, transferring their energy to the sample and causing electron emission. The kinetic energy of the emitted electrons corresponds to the energy of the molecular orbitals exposed at the surface. For an this compound SAM, MAES would be particularly sensitive to the orbitals of the terminal bromo-group and the outermost CH₂ groups, providing valuable information about the orientation of the molecules within the monolayer. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) for Monolayer Microstructure
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique capable of providing detailed structural information about molecules adsorbed on nanostructured noble metal surfaces. researchgate.net For this compound monolayers, SERS can elucidate the molecular conformation, packing density, and orientation. researchgate.net
The enhancement of the Raman signal arises from electromagnetic and chemical mechanisms when the molecules are in close proximity to the plasmonically active SERS substrate. chemrxiv.org The SERS spectrum of an this compound SAM would display characteristic vibrational modes.
C-S Stretching: The C-S stretching mode, typically found in the 600-750 cm⁻¹ region, is a key indicator of the conformation of the molecule near the substrate surface. The presence of multiple peaks in this region can indicate the existence of different gauche/trans conformations.
C-Br Stretching: The C-Br stretching vibration, expected around 560 cm⁻¹, confirms the presence of the terminal bromine atom.
C-C and C-H Modes: Vibrations associated with the alkyl chain, such as C-C stretching (~1060-1130 cm⁻¹) and CH₂ twisting/wagging modes (~1200-1450 cm⁻¹), are sensitive to the conformational order. A well-ordered, all-trans alkyl chain will exhibit sharp and well-defined peaks, whereas a disordered or "liquid-like" monolayer will show broader features. chemrxiv.org
By analyzing the polarization dependence of the SERS signals, information about the average orientation of the molecules with respect to the surface normal can be obtained. berkeley.edu
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Structural Information |
| C-Br Stretch | ~560 | Presence of terminal bromine. |
| C-S Stretch | 600 - 750 | Conformation (gauche/trans) near the sulfur headgroup. |
| C-C Stretch | 1060 - 1130 | Conformational order of the alkyl chain (trans vs. gauche). |
| CH₂ Twist/Wag | 1200 - 1450 | Packing density and order of the alkyl chain. |
| C-H Stretch | 2850 - 2960 | General presence of the alkyl backbone. |
Bulk and Solution-Phase Spectroscopic and Microscopic Methods
To confirm the identity and purity of this compound before its use in forming assemblies, bulk and solution-phase analytical methods are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. longdom.org Both ¹H NMR and ¹³C NMR spectra provide unambiguous confirmation of the structure of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum would show distinct signals for the protons on the carbons adjacent to the sulfur and bromine atoms, as well as a complex multiplet for the central methylene (B1212753) protons. The integration of these signals corresponds to the number of protons in each environment.
A triplet at ~3.40 ppm corresponds to the two protons on the carbon adjacent to the bromine atom (-CH₂Br).
A quartet or multiplet at ~2.52 ppm corresponds to the two protons on the carbon adjacent to the thiol group (-CH₂SH).
A triplet at ~1.33 ppm corresponds to the thiol proton (-SH).
A broad multiplet between ~1.20 and 1.85 ppm arises from the ten protons of the five central methylene groups in the alkyl chain.
¹³C NMR: The carbon NMR spectrum indicates the number of chemically distinct carbon environments. For this compound, eight distinct signals are expected, corresponding to each carbon atom in the chain. The chemical shifts are influenced by the electronegative bromine and sulfur atoms.
The carbon attached to bromine (C1) would appear furthest downfield for the alkyl carbons, around 34 ppm.
The carbon attached to the thiol group (C8) would appear furthest upfield, around 24 ppm.
The remaining six carbons of the methylene chain would appear in the region between approximately 28 and 33 ppm.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.40 | Triplet | 2H | Br-CH ₂- |
| ~2.52 | Quartet | 2H | HS-CH ₂- |
| ~1.85 | Multiplet | 2H | Br-CH₂-CH ₂- |
| ~1.58 | Multiplet | 2H | HS-CH₂-CH ₂- |
| ~1.42 - 1.25 | Multiplet | 8H | -(CH ₂)₄- |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~34.0 | C H₂-Br |
| ~32.8 | C H₂-CH₂Br |
| ~28.7 | C H₂-(CH₂)₂Br |
| ~28.1 | (CH₂)₃-C H₂-SH |
| ~29.0 - 28.0 (multiple peaks) | Central Methylenes |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is most effective for compounds containing chromophores—functional groups that absorb light, such as conjugated π-systems or carbonyl groups.
This compound, being a saturated alkyl chain with thiol and bromo substituents, lacks traditional chromophores. Therefore, it is not expected to exhibit significant absorption in the standard UV-Vis range (200-800 nm). The electronic transitions available to the molecule, such as n → σ* and σ → σ* transitions associated with the C-S, C-Br, C-C, and C-H bonds, occur at higher energies, typically in the far-UV region (<200 nm).
Consequently, UV-Vis spectroscopy is generally not a primary technique for the direct characterization or quantification of pure this compound. However, it can become relevant when this molecule is used to functionalize plasmonic nanoparticles, such as gold or silver. The binding of the thiol to the nanoparticle surface can cause a shift in the nanoparticle's characteristic surface plasmon resonance (SPR) peak, which can be monitored by UV-Vis spectroscopy to study the kinetics and extent of the self-assembly process.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent bonds, primarily the C-H bonds of the alkyl chain, the S-H bond of the thiol group, and the C-Br bond. missouri.eduspecac.com
The spectrum is largely defined by the long alkyl chain, which gives rise to strong, sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (CH₂) groups. vscht.czresearchgate.net Another set of characteristic absorptions for the alkyl chain includes the scissoring (bending) vibrations of the CH₂ groups, which typically appear around 1470-1450 cm⁻¹. mdpi.com
The presence of the thiol functional group is confirmed by a weak, but distinct, S-H stretching band, which is expected to appear in the range of 2550-2600 cm⁻¹. wpmucdn.com The position of this peak can be influenced by hydrogen bonding; a shift to lower wavenumbers may indicate intermolecular interactions in the sample. mdpi.com
The terminal bromo-group is identified by its C-Br stretching vibration. This absorption occurs in the fingerprint region of the spectrum, typically between 690 and 515 cm⁻¹, and is often strong. missouri.eduorgchemboulder.comlibretexts.org The complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. missouri.eduspecac.com
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| 2925 - 2935 | C-H Asymmetric Stretch | Alkane (CH₂) | Strong |
| 2850 - 2860 | C-H Symmetric Stretch | Alkane (CH₂) | Strong |
| 2550 - 2600 | S-H Stretch | Thiol | Weak |
| 1450 - 1470 | CH₂ Scissoring (Bending) | Alkane | Medium |
| 690 - 515 | C-Br Stretch | Alkyl Bromide | Strong |
Transmission Electron Microscopy (TEM) for Nanoparticle Morphology
Transmission Electron Microscopy (TEM) is an indispensable high-resolution imaging technique for characterizing the morphology of nanomaterials. semanticscholar.orgnih.gov While TEM does not directly visualize the this compound molecule, it is crucial for analyzing the assemblies it forms, particularly when used as a surface ligand for nanoparticles. nih.gov The thiol group of this compound readily binds to the surface of noble metal nanoparticles, such as gold or silver, forming a self-assembled monolayer (SAM) that stabilizes the particles. nih.gov
TEM analysis of such functionalized nanoparticles provides detailed information on several key morphological features:
Size and Size Distribution: TEM allows for the direct measurement of the inorganic core of individual nanoparticles, enabling the determination of the average particle diameter and the polydispersity of the sample. researchgate.net
Shape and Crystallinity: The technique can resolve the shape of the nanoparticles (e.g., spherical, rod-like, cubic) and, at higher magnifications, can even reveal the crystal lattice fringes, confirming the crystalline nature of the material. rsc.org
State of Aggregation: TEM images show how the nanoparticles are dispersed on a substrate, revealing whether they are well-separated or form aggregates. The this compound SAM plays a critical role in preventing aggregation, and TEM is used to verify its effectiveness.
In a typical analysis, a dilute suspension of the this compound-capped nanoparticles is drop-casted onto a TEM grid. The electron beam passes through the sample, creating a projection image where the electron-dense inorganic cores appear dark against a lighter background. nih.gov The organic thiol layer is generally not visible due to its low electron density. nih.gov
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This method is highly effective for determining the thermal stability and composition of materials, including this compound and its assemblies on surfaces.
When analyzing a SAM of this compound on a substrate (e.g., gold nanoparticles), TGA can provide critical information about the stability of the organic layer. As the sample is heated under a controlled atmosphere, the TGA instrument records the mass loss that occurs when the thiol molecules desorb from the surface or decompose. researchgate.net Studies on similar alkanethiol SAMs on metal surfaces have shown that decomposition often occurs through C-S bond scission at elevated temperatures. researchgate.net For octanethiol SAMs on copper, for instance, the monolayer is stable up to approximately 480 K (207 °C). researchgate.net
A typical TGA thermogram for nanoparticles functionalized with this compound would show an initial stable baseline, followed by a distinct step where mass is lost. This step corresponds to the decomposition or desorption temperature of the this compound layer. The percentage of mass lost in this step can be used to quantify the amount of organic material present on the nanoparticles, providing information about the grafting density of the thiol.
Interactive Data Table: Hypothetical TGA Data for this compound SAM on Gold Nanoparticles
| Temperature Range (°C) | Mass Loss (%) | Event Description |
| 25 - 200 | ~0-1% | Desorption of residual solvent and adsorbed water. |
| 200 - 350 | ~15% | Decomposition and desorption of the this compound SAM. |
| > 350 | Stable | Remaining mass corresponds to the inorganic nanoparticle core. |
Mass Spectrometry (MS) for Cluster and Polymer Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular mass and structure of compounds. free.fr While this compound is a small molecule, its bifunctional nature makes it a valuable building block for creating larger, more complex structures such as clusters and polymers, which can be analyzed by MS. researchgate.net
The terminal bromide of this compound can serve as an initiator for surface-initiated controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP). In this application, the thiol group is first used to anchor the molecule onto a surface (like a gold substrate or nanoparticle), forming a SAM. The surface-bound bromide groups then act as initiation sites from which polymer chains can be grown.
Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly well-suited for characterizing the resulting polymers after they have been cleaved from the surface. nih.gov MALDI-TOF MS can provide detailed information on:
Molecular Weight Distribution: The mass spectrum shows a distribution of peaks, where each peak corresponds to a polymer chain of a specific length (n-mer). This allows for the calculation of average molecular weights (Mn, Mw) and the dispersity (Đ) of the polymer. nih.govuvic.ca
Repeating Unit Mass: The mass difference between adjacent peaks in the distribution corresponds to the mass of the monomer repeating unit, confirming the polymer's identity. nih.gov
End-Group Analysis: The absolute mass of the peaks can be used to verify the chemical composition of the polymer chains, including the initiator fragment (from this compound) and the terminating group. lcms.cz
Interactive Data Table: Hypothetical MALDI-TOF MS Data for a Polymer Grown from an this compound Initiator
| m/z (Daltons) | Identity |
| 2325.5 | Initiator + (Monomer)₁₀ + Na⁺ |
| 2425.6 | Initiator + (Monomer)₁₁ + Na⁺ |
| 2525.7 | Initiator + (Monomer)₁₂ + Na⁺ |
| 2625.8 | Initiator + (Monomer)₁₃ + Na⁺ |
| Assuming a monomer mass of 100 Da and sodium (Na⁺) as the cationizing agent. |
Electrochemical Characterization of this compound SAMs
Cyclic Voltammetry (CV) for Redox Properties and Desorption
Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the properties of SAMs on conductive surfaces. For this compound SAMs on a gold electrode, CV provides valuable insights into the quality of the monolayer, its stability, and its barrier properties. abo.fi
One common application of CV is to assess the blocking ability of the SAM. A well-ordered, densely packed this compound monolayer acts as an insulating barrier that hinders the transfer of electrons between the electrode surface and a redox-active species (a "redox probe," such as [Fe(CN)₆]³⁻/⁴⁻) in the electrolyte solution. ias.ac.in Compared to a bare gold electrode, which shows a well-defined, reversible cyclic voltammogram for the redox probe, the SAM-modified electrode will exhibit a significant reduction in the peak currents and an increased separation between the anodic and cathodic peak potentials. This indicates that the SAM is effectively blocking the electrode surface. utexas.edu
CV is also used to study the stability of the SAM through a process called reductive desorption. nih.gov The Au-S bond that anchors the thiol to the surface can be reductively cleaved by scanning the electrode potential to sufficiently negative values in an alkaline solution. researchgate.net This process strips the monolayer from the surface and produces a distinct, sharp peak in the cathodic scan of the voltammogram. The potential at which this peak occurs is a measure of the SAM's stability; more stable monolayers require more negative potentials for desorption. mdpi.com The charge associated with the desorption peak can be integrated to estimate the surface coverage of the thiol molecules. mdpi.com
Interactive Data Table: Expected CV Results for this compound SAM on Gold
| Electrode | Measurement | Expected Result |
| Bare Au | CV with [Fe(CN)₆]³⁻/⁴⁻ probe | High peak currents, small peak-to-peak separation (ΔEp ≈ 60 mV). |
| Au + this compound SAM | CV with [Fe(CN)₆]³⁻/⁴⁻ probe | Dramatically reduced peak currents, large ΔEp, indicating surface blocking. |
| Au + this compound SAM | CV in alkaline solution (no probe) | A sharp cathodic peak appears at a negative potential (e.g., ~ -1.1 V vs. Ag/AgCl), corresponding to the reductive desorption of the thiol monolayer. mdpi.com |
Theoretical and Computational Investigations of 8 Bromo 1 Octanethiol Systems
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are indispensable techniques for exploring the complex world of molecular self-assembly. For 8-Bromo-1-octanethiol, these approaches can elucidate the structure and dynamics of its SAMs on various substrates, most notably gold surfaces. The primary methods employed are Molecular Mechanics (MM) and Quantum Mechanics (QM).
Molecular mechanics models, based on classical force fields, are commonly used to simulate large systems containing thousands of molecules over nanosecond timescales. Force fields such as CHARMM, AMBER, and OPLS are often adapted for these simulations. For halogenated compounds like this compound, special considerations are necessary for the force field parameters to accurately model interactions involving the bromine atom, including halogen bonding. nih.gov
Quantum mechanics calculations, particularly Density Functional Theory (DFT), provide a more accurate description of electronic effects and are used to study smaller systems in greater detail. These calculations are crucial for understanding the nature of the bond between the thiol group and the substrate, as well as the electronic properties of the monolayer.
A typical molecular dynamics (MD) simulation of an this compound SAM on a gold (111) surface would involve the following steps:
System Setup: A gold slab is constructed, and this compound molecules are placed on the surface in a predetermined arrangement, often mimicking the known packing of alkanethiols on gold.
Force Field Parametrization: A suitable force field is chosen and, if necessary, modified to accurately represent the interactions of the bromo-alkenethiol. This includes parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
Equilibration: The system is subjected to a period of simulation under controlled temperature and pressure to allow it to reach a stable, equilibrated state.
Production Run: Following equilibration, a longer simulation is performed to collect data on the system's properties, such as the tilt angle of the alkyl chains, the conformational order, and the lateral arrangement of the molecules.
Density Functional Theory (DFT) Studies of Adsorption and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules and materials. In the context of this compound, DFT studies are primarily focused on the adsorption of the molecule on a substrate and its chemical reactivity.
Adsorption on Gold Surfaces:
The adsorption of thiols on gold surfaces is a complex process that involves the cleavage of the S-H bond and the formation of a strong Au-S bond. DFT calculations can provide detailed information about this process, including:
Adsorption Energy: The strength of the interaction between the this compound molecule and the gold surface can be quantified by calculating the adsorption energy. For alkanethiols on Au(111), these energies are typically in the range of -1.6 to -1.8 eV. conicet.gov.ar The presence of the terminal bromine atom can slightly modify this value due to its electron-withdrawing nature and potential interactions with the surface.
Adsorption Geometry: DFT can determine the most stable adsorption site for the sulfur atom on the gold lattice (e.g., hollow, bridge, or top sites) and the optimal Au-S bond length.
Electronic Structure: Analysis of the electronic density of states (DOS) and charge transfer upon adsorption reveals the nature of the chemical bond between the sulfur and gold atoms.
Reactivity of the Terminal Bromine:
The exposed bromine atoms at the surface of an this compound SAM provide a reactive handle for further chemical modifications. DFT can be used to study the reactivity of this functionalized surface towards various chemical species. For example, calculations can predict the activation energies for nucleophilic substitution reactions at the C-Br bond, providing insights into the feasibility and kinetics of surface functionalization.
| Property | Calculated Value | Significance for this compound |
|---|---|---|
| Adsorption Energy (eV) | -1.6 to -1.8 | Indicates a strong, stable bond between the thiol and the gold surface. |
| Au-S Bond Length (Å) | 2.4 - 2.5 | Defines the geometry of the molecule's anchor to the substrate. |
| Charge Transfer (e) | ~0.1-0.2 from S to Au | Characterizes the nature of the covalent Au-S bond. |
Molecular Dynamics (MD) Simulations of SAM Dynamics
Molecular dynamics simulations provide a detailed view of the dynamic behavior of this compound self-assembled monolayers. These simulations can track the movement of every atom in the system over time, offering insights into the structural evolution and properties of the SAM.
Formation of the SAM:
MD simulations can model the self-assembly process, starting from a random arrangement of molecules in solution or in the gas phase above the substrate. These simulations show that the formation of a well-ordered SAM is a multi-step process. Initially, the thiol molecules physisorb to the surface with their alkyl chains lying down. Over time, they transition to a chemisorbed state, standing up to form a densely packed monolayer. pusan.ac.kr
Structural Properties of the SAM:
Once the SAM is formed, MD simulations can be used to characterize its structural properties in detail. Key parameters that are often analyzed include:
Tilt Angle: The alkyl chains in a dense SAM are typically tilted with respect to the surface normal to optimize van der Waals interactions between adjacent chains. For alkanethiols on Au(111), this tilt angle is around 30°. kent.ac.uk The larger size of the bromine atom compared to a hydrogen atom may lead to a slightly different tilt angle in this compound SAMs to accommodate the terminal groups.
Conformational Order: The degree of ordering of the alkyl chains is often quantified by calculating the percentage of gauche defects. In a well-ordered SAM, the chains are predominantly in an all-trans conformation.
Surface Structure: Simulations can reveal the two-dimensional arrangement of the molecules on the surface, including the formation of domains and the presence of defects.
Influence of Temperature:
MD simulations can also investigate the effect of temperature on the stability and structure of the SAM. As the temperature increases, the monolayer can undergo phase transitions, becoming more disordered with a higher number of gauche defects and a less defined tilt angle. semanticscholar.org
| Parameter | Typical Value | Relevance for this compound |
|---|---|---|
| Alkyl Chain Tilt Angle (°) | ~30 | The terminal bromine may influence the precise tilt to optimize packing. |
| Percentage of Trans Conformation (%) | >90 | Indicates a well-ordered, crystalline-like monolayer structure. |
| Lattice Constant of the (√3 × √3)R30° Superlattice (Å) | ~5.0 | Defines the lateral spacing between the thiol molecules. |
Future Research Directions and Emerging Applications of 8 Bromo 1 Octanethiol
Novel Synthetic Methodologies and Process Optimization
The synthesis of 8-Bromo-1-octanethiol and related bifunctional alkanethiols is a mature field, yet there is ongoing research into developing more efficient, scalable, and sustainable synthetic routes. Traditional methods often involve multi-step procedures with challenges in achieving high yields and purity. Future research in this area is focused on novel synthetic strategies and process optimization through modern techniques.
Established synthetic routes to this compound often begin with the unilateral bromination of 1,8-octanediol. For instance, reacting 1,8-octanediol with hydrobromic acid in a solvent like toluene (B28343) can produce 8-bromo-1-octanol (B1265630). One documented procedure reports a yield of 83.5% for this conversion with a purity greater than 95% as determined by gas chromatography google.com. Another approach using similar starting materials achieved an 81% yield google.com. The subsequent conversion of the hydroxyl group to a thiol can be achieved through various methods, including reaction with thiourea (B124793) followed by hydrolysis.
Novel approaches are exploring more direct and atom-economical reactions. For example, photochemical addition of thioacetic acid to unsaturated precursors represents a potential alternative route for introducing the thiol functionality mdpi.com. While not yet reported for this compound specifically, this method has been successfully applied to other complex molecules mdpi.com.
| Parameter | Traditional Method | High-Throughput Optimization |
| Number of Experiments | One at a time | Hundreds to thousands in parallel |
| Timeframe | Days to weeks | Hours to days |
| Data Generation | Manual and sparse | Automated and comprehensive |
| Optimization Approach | Intuition-based, one-factor-at-a-time | Algorithm-driven, multi-parameter |
Advanced Functional Materials Development
A primary application of this compound is in the creation of advanced functional materials through the formation of self-assembled monolayers (SAMs) on gold and other noble metal surfaces. The thiol group provides a strong anchor to the substrate, while the terminal bromine atom serves as a versatile reactive site for post-assembly modification. This allows for the precise tailoring of surface properties for a wide range of applications.
The formation of SAMs is a spontaneous process where the alkanethiol molecules arrange themselves into a highly ordered, close-packed monolayer. sigmaaldrich.commdpi.com The resulting surface, presenting a dense layer of bromine atoms, can be further functionalized through nucleophilic substitution or cross-coupling reactions. evitachem.com This enables the covalent attachment of a diverse array of molecules, including fluorescent dyes, polymers, and biomolecules.
Future research in this area is focused on developing more complex and dynamic functional materials. One promising direction is the creation of patterned SAMs for applications in microelectronics and cell biology. By using techniques like microcontact printing, specific regions of a surface can be functionalized with this compound, while other areas are passivated with an inert thiol, such as one terminated with a mannitol group. northwestern.edu This allows for the selective attachment of cells or proteins to the patterned areas, which has been shown to be effective for long-term cell culture studies. northwestern.edu
Another emerging application is in the development of responsive materials. By attaching stimuli-responsive polymers to the SAM surface via the bromine handle, materials can be created that change their properties in response to external triggers like temperature, pH, or light. These "smart" surfaces have potential applications in drug delivery, sensing, and catalysis.
| Application Area | Description | Key Research Focus |
| Biosensors | Immobilization of biorecognition elements (e.g., antibodies, enzymes) for detecting specific analytes. | Enhancing sensitivity and selectivity; minimizing non-specific binding. |
| Patterned Surfaces | Creating micro- and nano-patterned surfaces for cell culture, microarrays, and electronics. | Improving resolution and long-term stability of patterns. |
| Responsive Materials | Developing surfaces that change their properties in response to external stimuli. | Designing novel stimuli-responsive polymers and understanding their interaction with the surface. |
| Molecular Electronics | Using SAMs as components in electronic devices. | Controlling the electronic properties of the monolayer through chemical modification. |
Green Chemistry Principles in this compound Synthesis and Application
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Applying these principles to the synthesis and application of this compound is a critical area for future research.
In the context of synthesis, green chemistry approaches could involve the use of renewable starting materials, greener solvents, and catalytic methods to replace stoichiometric reagents. For example, exploring bio-based feedstocks for the production of the octyl chain could significantly reduce the carbon footprint of the synthesis. rsc.org Additionally, replacing traditional volatile organic solvents with more environmentally benign alternatives, or even performing reactions in solvent-free conditions, would be a significant advancement. The use of catalysts, particularly those that can be recycled and reused, is another key aspect of green chemistry that can be applied to the synthesis of this compound.
The application of this compound in forming SAMs is inherently a bottom-up approach to nanofabrication, which can be considered a green aspect as it involves self-assembly rather than energy-intensive top-down methods. However, the use of gold as a substrate has environmental and economic costs. Future research could explore the use of more abundant and less toxic substrates for SAM formation.
Furthermore, the lifecycle of materials created using this compound should be considered. Designing these materials for degradability or recyclability is an important aspect of green chemistry. For instance, incorporating cleavable linkers into the molecules attached to the SAM could allow for the controlled release of payloads or the regeneration of the surface.
Interdisciplinary Research with Biological Systems and Bioconjugation
The ability to create well-defined, functionalized surfaces using this compound makes it an invaluable tool for interdisciplinary research at the interface of materials science and biology. The terminal bromine atom provides a convenient handle for the covalent attachment of biomolecules, a process known as bioconjugation.
A major application in this area is the development of biosensors. By immobilizing enzymes, antibodies, or nucleic acids onto an this compound-modified electrode, highly sensitive and selective sensors can be created for the detection of various biological targets. The well-ordered nature of the SAM helps to control the orientation and density of the immobilized biomolecules, which can enhance the performance of the biosensor. nih.gov
Another exciting area of research is in the study of cell-surface interactions. By creating patterned surfaces with regions that either promote or resist cell adhesion, researchers can study how cells respond to their microenvironment. As mentioned earlier, SAMs of this compound can be patterned alongside inert SAMs to create well-defined areas for cell attachment and growth. northwestern.edu This has important implications for tissue engineering and the development of biomedical implants.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Bromo-1-octanethiol, and what key reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via bromination of 1-octanethiol precursors or nucleophilic substitution of bromine in alkyl halides. For example, analogous brominated octane derivatives (e.g., 8-Bromo-1-octanol) are synthesized using reagents like dichlorotriphenylphosphorane and imidazole under controlled temperatures (60–80°C) . Retrosynthetic AI tools, such as Template_relevance models, can predict feasible routes by analyzing reaction databases, optimizing solvent selection (e.g., THF or DMF), and identifying catalysts . Key factors affecting yield include reaction time, stoichiometry of brominating agents, and inert atmosphere conditions to prevent thiol oxidation.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its thiol group and bromine substituent, strict safety measures are required:
- PPE : Nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .
- Waste Disposal : Neutralize thiol residues with oxidizing agents (e.g., hydrogen peroxide) before disposal .
- Emergency Response : Immediate eye rinsing with water for 15+ minutes if exposed (P305+P351) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies thiol proton (δ 1.2–1.6 ppm) and bromine-induced deshielding in adjacent carbons. C NMR confirms bromine (C-Br, ~30 ppm) and thiol (C-S, ~25 ppm) environments.
- FTIR : Strong S-H stretch (~2550 cm) and C-Br vibration (~550 cm) .
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion peak (CHBrS, m/z ≈ 224/226 [M]) .
Advanced Research Questions
Q. How does the bromine substituent in this compound influence its reactivity in surface modification compared to non-halogenated thiols?
- Methodological Answer : The bromine atom acts as a leaving group, enabling post-assembly functionalization (e.g., nucleophilic substitution with amines or azides). Compared to non-brominated thiols, this allows tailored surface engineering for biosensors or nanomaterials. For example, SAMs of this compound on gold can undergo click chemistry with alkynes, enhancing ligand grafting efficiency. XPS data shows Br 3d peaks (~70 eV) pre-reaction, replaced by N 1s peaks post-functionalization .
Q. What experimental strategies address discrepancies in reported monolayer packing densities of this compound on gold surfaces?
- Methodological Answer : Contradictions arise from solvent polarity (e.g., ethanol vs. hexane), substrate pretreatment, and incubation time. To resolve this:
- Control Variables : Standardize Au(111) substrate cleaning (piranha solution, UV-ozone) .
- Characterization Triangulation : Combine ellipsometry (thickness), contact angle (hydrophobicity), and AFM (morphology) .
- Statistical Replication : Repeat experiments ≥3 times under identical conditions to assess reproducibility .
Q. How can computational models predict the self-assembly behavior of this compound on heterogeneous substrates?
- Methodological Answer : Molecular dynamics (MD) simulations parameterized with DFT-calculated bond energies (e.g., Au-S binding energy ≈ 40 kcal/mol) predict packing orientation and defect density. For instance, simulations in LAMMPS can model solvent effects (e.g., ethanol vs. water) on SAM crystallinity. Validation via STM imaging confirms predicted lattice spacing (~0.5 nm) .
Data Integration and Contradiction Analysis
Q. How should researchers reconcile conflicting data on the thermal stability of this compound SAMs?
- Methodological Answer : Discrepancies in decomposition temperatures (reported 120–180°C) may stem from substrate roughness or measurement techniques (TGA vs. DSC). To harmonize
- Cross-Validation : Use TGA (mass loss) alongside in-situ IR (S-H bond degradation) .
- Substrate Characterization : Report AFM roughness (Ra) to correlate with thermal resilience .
Methodological Best Practices
Q. What steps ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
